Product packaging for Acenaphthylene(Cat. No.:CAS No. 34493-60-2)

Acenaphthylene

Cat. No.: B7798959
CAS No.: 34493-60-2
M. Wt: 152.19 g/mol
InChI Key: HXGDTGSAIMULJN-UHFFFAOYSA-N
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Description

Overview of Acenaphthylene (B141429) as a Polycyclic Aromatic Hydrocarbon (PAH) in Scientific Contexts

This compound is classified as a polycyclic aromatic hydrocarbon (PAH), a group of organic compounds composed of multiple aromatic rings. wikipedia.orgatamanchemicals.comepa.gov Structurally, it is an ortho- and peri-fused tricyclic hydrocarbon. wikipedia.orgatamanchemicals.comnih.gov The molecule's framework can be visualized as a naphthalene (B1677914) core with its 1 and 8 positions bridged by a carbon-carbon double bond (-CH=CH-). wikipedia.orgatamanchemicals.com This arrangement results in the chemical formula C₁₂H₈. wikipedia.orgnih.govnist.gov

In its pure form, this compound presents as a yellow, crystalline solid. wikipedia.orgatamanchemicals.com It is a constituent of coal tar, accounting for approximately 2% of this complex mixture. wikipedia.orgatamanchemicals.comtpsgc-pwgsc.gc.ca Industrially, it is also produced through the gas-phase dehydrogenation of its saturated analog, acenaphthene (B1664957). atamanchemicals.comtpsgc-pwgsc.gc.ca The formation of PAHs like this compound is commonly associated with the incomplete combustion of organic materials from sources such as industrial processes and vehicle emissions. epa.govtpsgc-pwgsc.gc.ca

A distinctive feature of this compound compared to many other PAHs is its lack of fluorescence. wikipedia.orgatamanchemicals.com Regarding its solubility, it is insoluble in water but demonstrates solubility in various organic solvents, including benzene, ethanol, and diethyl ether. wikipedia.orgnih.gov

PropertyValueSource
Chemical FormulaC₁₂H₈ wikipedia.orgnih.govnist.gov
Molar Mass152.19 g/mol nih.govnist.gov
AppearanceYellow crystalline solid wikipedia.org
Melting Point91.8 °C wikipedia.org
Boiling Point280 °C wikipedia.org
Water SolubilityInsoluble wikipedia.orgnih.gov
CAS Number208-96-8 nih.govnist.gov

Historical Perspectives in this compound Research

The history of this compound research is intrinsically linked to its hydrogenated counterpart, acenaphthene. The initial synthesis of acenaphthene was accomplished by Marcellin Berthelot in 1866. wikipedia.org A year later, Berthelot also identified acenaphthene as a component of coal tar. wikipedia.orgumanitoba.ca Early synthetic methods for acenaphthene included the reaction of naphthalene vapors with acetylene (B1199291) or ethylene (B1197577) at high temperatures and the cyclization of α-ethylnaphthalene. wikipedia.org

Focused research on this compound itself gained momentum in the mid-20th century, with significant work on its preparation from acenaphthene. tpsgc-pwgsc.gc.ca A notable method published in 1955 detailed the catalytic dehydrogenation process. tpsgc-pwgsc.gc.caacs.org Early investigations also delved into the chemistry of the five-membered ring's double bond and explored the synthesis of derivatives such as this compound oxide. umanitoba.ca

Significance of this compound in Interdisciplinary Research

This compound's unique structure and properties have established its importance across multiple scientific disciplines.

Materials Science: The compound is a crucial building block for π-electron functional materials. rsc.org Its ability to be polymerized, sometimes in conjunction with acetylene, leads to the creation of electrically conductive polymers. wikipedia.orgatamanchemicals.com Furthermore, this compound is utilized as an effective antioxidant in materials like cross-linked polyethylene (B3416737) and ethylene-propylene rubber. wikipedia.orgatamanchemicals.com Through thermal trimerization, it converts to decacyclene, which serves as a precursor for certain sulfur dyes. wikipedia.orgatamanchemicals.com In advanced materials research, this compound-imide (AnI)-fused PAHs are investigated as n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells, leveraging their extensive π-conjugated systems. guidechem.comnjtech.edu.cn

Environmental Science: As a member of the PAH family, this compound is recognized as an environmental pollutant. epa.gov It originates from the incomplete combustion of organic matter during industrial activities, from vehicle exhaust, and through natural events like forest fires. epa.govtpsgc-pwgsc.gc.caresearchgate.net Consequently, its presence in air, soil, and water is a key focus of environmental monitoring and remediation research. nih.govtpsgc-pwgsc.gc.ca Scientific studies examine its environmental fate, including its slow dissolution in water and its tendency to adsorb onto soil particles. tpsgc-pwgsc.gc.ca

Organic Chemistry and Synthesis: In the realm of chemical synthesis, this compound functions as a valuable intermediate for manufacturing dyes, plastics, and pigments. atamanchemicals.comnih.govregenesis.com Its reactivity is a subject of extensive study; for instance, it undergoes hydrogenation to form acenaphthene. wikipedia.orgatamanchemicals.com The chemical reduction of this compound can yield the acenaphthalenide radical anion, a potent reducing agent employed in various synthetic procedures. wikipedia.orgatamanchemicals.com It also serves as a ligand in the formation of certain organometallic complexes. wikipedia.orgatamanchemicals.com

Spectroscopy and Physical Chemistry: The photochemical and spectroscopic characteristics of this compound and its corresponding cation are of significant academic interest. acs.orgresearchgate.net Advanced analytical techniques such as Fourier transform infrared (FT-IR) spectroscopy, visible/UV absorption spectroscopy, and mass spectrometry are used to probe its electronic structure, vibrational modes, and fragmentation patterns. acs.orgresearchgate.netnih.gov Such fundamental research can contribute to a deeper understanding of complex chemical processes, including those relevant to interstellar chemistry. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8 B7798959 Acenaphthylene CAS No. 34493-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acenaphthylene
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InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
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InChI Key

HXGDTGSAIMULJN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
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Molecular Formula

C12H8
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Related CAS

25036-01-5
Record name Polyacenaphthylene
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DSSTOX Substance ID

DTXSID3023845
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Molecular Weight

152.19 g/mol
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Physical Description

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS]
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Boiling Point

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C
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Flash Point

122.0 °C (251.6 °F) - closed cup
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Solubility

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform
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Density

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C
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Vapor Pressure

0.00668 [mmHg], 0.0048 mm Hg at 25 °C
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Color/Form

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol

CAS No.

208-96-8, 34493-60-2
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Melting Point

200.3 to 202.1 °F (NTP, 1992), 89.4 °C
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Synthetic Methodologies and Reaction Pathways for Acenaphthylene and Its Derivatives

Synthesis of Acenaphthylene (B141429) from Precursors

This compound is commonly synthesized from acenaphthene (B1664957) through dehydrogenation processes. It can also be obtained from coal tar through fractionation tpsgc-pwgsc.gc.ca.

Catalytic Dehydrogenation of Acenaphthene

The most common method for producing this compound involves the catalytic dehydrogenation of acenaphthene atamanchemicals.comtpsgc-pwgsc.gc.ca. This process removes two hydrogen atoms from the ethylene (B1197577) bridge of acenaphthene, introducing a double bond and forming the this compound system.

Early methods involved passing acenaphthene vapor over red-hot lead oxide bac-lac.gc.ca. More successful methods have utilized catalysts such as alumina (B75360) (90%) doped with manganese dioxide (10%) at elevated temperatures (450-480°C), achieving yields of up to 70% bac-lac.gc.ca. Other reported methods have shown yields as high as 92% bac-lac.gc.ca.

This compound can also be prepared by treating acenaphthene with lead tetraacetate in acetic acid, followed by pyrolysis of the resulting acenaphthenol acetate (B1210297) at 520°C. This method is reported to yield this compound free from acenaphthene contamination bac-lac.gc.ca. Dehydrogenation of acenaphthenes can also be achieved using reagents like chloranil, dichlorodicyanobenzoquinone (DDQ), or active MnO₂ in inert solvents such as toluene (B28343) or xylene beilstein-journals.org.

Derivatization Reactions of Acenaphthene

Derivatization of acenaphthene can serve as an indirect route to substituted acenaphthylenes. For instance, formylation of acenaphthene at the 5-position using dichloromethyl methyl ether and titanium(IV) chloride, followed by Wolff-Kishner reduction and subsequent dehydrogenation, yields 5-methylthis compound universiteitleiden.nl.

Halogenation of acenaphthene typically leads to substitution primarily in the naphthalene (B1677914) nucleus, predominantly at the 5-position bac-lac.gc.ca. For example, 5-bromoacenaphthene (B1265734) can be converted to 5-methoxyacenaphthene and subsequently oxidized with DDQ to yield 5-methoxythis compound universiteitleiden.nl. Direct oxidation of 5-bromoacenaphthene can also produce 5-bromothis compound (B3056597) in high yield universiteitleiden.nl.

Advanced Synthetic Approaches for this compound Derivatives

This compound and its derivatives undergo various reactions, including alkylation, halogenation, and nitration, allowing for the synthesis of a wide range of functionalized compounds.

Alkylation Reactions

Alkylation reactions on this compound can introduce alkyl groups onto the aromatic system. While general Friedel-Crafts alkylation involves acid-catalyzed electrophilic substitution on aromatic rings chemcess.com, specific applications to this compound derivatives have been explored. For example, reductive alkylation of this compound with methyl iodide has been used to introduce a methyl group at the 1-position universiteitleiden.nl.

Alkylation reactions have also been applied in the synthesis of more complex this compound-containing structures, such as 1,8-naphthalimide (B145957) derivatives linked to 1,2,3-triazole, starting from this compound through a sequence involving oxidation, acylation, and alkylation steps nih.gov.

Halogenation Reactions

Halogenation of this compound can occur at various positions on the ring system. Bromination of this compound with bromine in tetrachloromethane yields a mixture of cis- and trans-1,2-dibromoacenaphthene universiteitleiden.nl.

Substitution on the aromatic rings is also possible. For example, 5-bromothis compound and 5,6-dibromothis compound (B13351960) are known derivatives nih.govnih.gov. Halogenation of this compound or its derivatives is a common step in the synthesis of more complex halogenated PAHs, such as 5-bromo-1,2-dihydro-6-iodo-acenaphthylene ontosight.ai.

Nitration Reactions

Nitration of acenaphthene typically yields nitroacenaphthene (B13971515) derivatives, predominantly 5-nitroacenaphthene (B50719), often containing 3-nitroacenaphthene (B109402) as an isomer fishersci.canih.gov. 5-Nitroacenaphthene can be converted to 5-nitrothis compound. Due to the presence of the nitro group, oxidation methods like DDQ may not be suitable universiteitleiden.nl. An alternative approach involves oxidation of 5-nitroacenaphthene with chromium trioxide in acetic acid, followed by reduction of the resulting oxo-nitroacenaphthene isomers (1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene) with sodium borohydride (B1222165) and subsequent dehydration of the alcohols to yield 5-nitrothis compound universiteitleiden.nl.

Nitration reactions can also be part of synthetic routes to more complex this compound derivatives, such as 4'-nitro-2H-spiro[this compound-1,2'-pyrrolidine]-2-one derivatives synthesized via cycloaddition reactions involving azomethine ylides generated from acenaphthoquinone and primary amines with β-nitrostyrenes researchgate.net.

Data Table: Selected this compound Derivatives and Precursors

Compound NameMolecular FormulaPubChem CID
This compoundC₁₂H₈9161
AcenaphtheneC₁₂H₁₀6734
5-Bromothis compoundC₁₂H₇Br12244403
5,6-Dibromothis compoundC₁₂H₆Br₂12675526
5-NitroacenaphtheneC₁₂H₉NO₂11769
3-NitroacenaphtheneC₁₂H₉NO₂97618
1,2-DibromoacenaphtheneC₁₂H₈Br₂704356

Synthesis of Spiro[this compound-thiazine]diones

Another reported method utilizes an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), as both a solvent and catalyst for the tandem reaction of this compound-1,2-dione, substituted anilines, and 3-mercaptopropionic acid. ias.ac.inias.ac.in This catalyst-free protocol in ionic liquid offers advantages such as short reaction times and simple workup procedures, yielding spiro[this compound-thiazine]diones in good to excellent yields. ias.ac.in

Detailed spectroscopic data, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, have been reported for synthesized spiro[this compound-thiazine]dione derivatives, confirming their structures. ias.ac.in

Synthesis of this compound-Imide Fused PAHs

This compound-imide (AnI) is recognized as a valuable building block for the construction of polycyclic heteroaromatic hydrocarbons (PHAHs). rhhz.netresearchgate.net AnI-fused PAHs possess extended π-conjugated systems and an electron-deficient imide moiety, which contribute to low-lying LUMO energy levels, making them promising candidates for n-type organic semiconductors. rhhz.netresearchgate.net

The synthesis of AnI-fused PAHs often involves fusing this compound-imide with other aromatic or heteroaromatic units. For instance, molecules incorporating sulfur and selenium, such as AnI-SQ and AnI-SeQ (where SQ is ontosight.aiacs.orguniversiteitleiden.nlthiadiazolo[3,4-g]quinoxaline and SeQ is ontosight.aiacs.orguniversiteitleiden.nlselenadiazolo[3,4-g]quinoxaline), have been synthesized through the fusion of this compound-imide and SQ/SeQ. rhhz.net These syntheses can be achieved via condensation reactions. rhhz.netresearchgate.net

Another approach to synthesizing this compound-fused heteroarenes involves a palladium-catalyzed reaction cascade. beilstein-journals.org This method utilizes a Suzuki–Miyaura cross-coupling reaction between 1,8-dihalonaphthalenes and heteroarylboronic acids or esters, followed by an intramolecular C–H arylation under the same conditions. beilstein-journals.org This cascade reaction has been successfully applied to synthesize this compound-fused heteroarenes containing various five- and six-membered heterocycles like thiophene, furan (B31954), benzofuran (B130515), pyrazole, pyridine, and pyrimidine, typically in good to high yields (45–90%). beilstein-journals.org

Research indicates that AnI can be easily fused at the longitudinal direction to extend π-conjugation without compromising the imide group. rhhz.net Various PHAHs based on AnI have been prepared by fusing different groups or electron-deficient moieties onto the AnI core. rhhz.net

Synthesis of this compound-Based Chromophores

This compound-based chromophores have been investigated for their potential applications in areas such as dye-sensitized solar cells (DSSCs). acs.orgnih.govresearchgate.net The synthesis of these chromophores often involves extending the conjugated system from the this compound core through coupling reactions. acs.orgnih.govresearchgate.net

A common strategy for synthesizing this compound-based dyes involves the use of Sonogashira coupling reactions. acs.orgnih.govresearchgate.net For example, 1,2-dibromothis compound (B184193) can undergo Sonogashira coupling with ethynyl-containing moieties to introduce π-bridges. acs.orgnih.gov Various aromatic and heteroaromatic rings, such as phenyl, thiophene, benzotriazole, and thieno-[3,2-b]thiophene, have been employed as π-bridges to tune the absorption spectra and photovoltaic performance of these chromophores. acs.orgnih.govresearchgate.net

The synthetic pathway to obtain certain this compound-based dyes can involve the tribromination of acenaphthene followed by elimination to yield 1,2-dibromothis compound. acs.org Subsequently, Sonogashira coupling reactions are utilized to attach the desired π-bridges. acs.orgnih.gov In some cases, alternative routes involving the preparation of aldehyde intermediates followed by Knoevenagel condensation with cyanoacetic acid are employed to synthesize the final chromophores. acs.orgnih.gov Yields for these Knoevenagel condensation reactions have been reported to range from 50% to 80%. acs.orgnih.gov

Reactivity Studies of this compound and its Derivatives

This compound and its derivatives exhibit diverse reactivity, particularly in reactions with electrophiles and oxidants. universiteitleiden.nluniversiteitleiden.nltandfonline.comacs.orgcdnsciencepub.comtandfonline.com

Reactions with Electrophiles

The reactivity of this compound towards electrophiles is influenced by its electronic structure. While traditional functionalization of PAHs often involves electrophilic aromatic substitution, the dianion of this compound presents an alternative approach, allowing for reactions with less reactive electrophiles. tandfonline.com

The this compound dianion can be prepared by dissolving this compound with an alkali metal like sodium in anhydrous THF under ultrasonic vibration. universiteitleiden.nltandfonline.comtandfonline.com This dianion is highly reactive and sensitive to moisture and air. tandfonline.com Studies have shown that the this compound dianion reacts selectively with electrophiles at specific positions. universiteitleiden.nltandfonline.comtandfonline.com

Reductive Alkylation

Reductive alkylation is a process where a PAH is converted into its dianion or hydroanion and subsequently reacted with an electrophile, such as an alkyl halide. universiteitleiden.nltandfonline.com This method allows for the selective functionalization of this compound. universiteitleiden.nltandfonline.comtandfonline.com

Reaction of the this compound dianion with methyl iodide results in selective alkylation at position 5. universiteitleiden.nltandfonline.comtandfonline.com Subsequent addition of water to the resulting hydroanion leads to protonation at position 1. tandfonline.comtandfonline.com Acid catalysis can then effect conversion to the acenaphthene skeleton. tandfonline.comtandfonline.com Reversing the order of addition of the alkyl halide and proton donor allows for selective substitution at position 1. tandfonline.comtandfonline.com This regioselectivity in reductive alkylation enables the selective substitution of this compound at positions 1 and 5 using different electrophiles. tandfonline.comtandfonline.com

Research indicates that the most reactive position in the this compound dianion towards electrophiles like alkyl halides is position 5, which correlates with the highest charge density and HOMO-coefficient at this position. tandfonline.com However, some electrophiles containing additional functional groups have been observed to oxidize the dianion back to this compound instead of undergoing addition. tandfonline.comtandfonline.com

Reactions with Oxidants in Atmospheric Chemistry

This compound, like other PAHs, can undergo chemical transformations in the atmosphere through reactions with various oxidants. rsc.orgnih.govresearchgate.net These reactions are a significant sink for gas-phase PAHs in the troposphere. rsc.orgresearchgate.net Key atmospheric oxidants include the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). rsc.orgresearchgate.net

Gas-phase reactions of this compound with OH radicals and ozone have been investigated. nih.govresearchgate.net Using a relative rate method, rate constants for these reactions have been determined. nih.gov At 296 ± 2 K, the rate constant for the reaction of OH radicals with this compound is approximately 12.4 ± 0.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while the rate constant for the reaction with O₃ is approximately 1.6 ± 0.1 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov

The reaction mechanism of PAHs with OH radicals typically involves the formation of a PAH-OH adduct, followed by further reaction with NO₂ or O₃. rsc.org Products identified from the OH radical-initiated reaction of this compound include a dialdehyde (B1249045). nih.gov The reaction with ozone can lead to the formation of a secondary ozonide. nih.gov

Atmospheric oxidation of PAHs can result in the formation of oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs), as well as contributing to the formation of secondary organic aerosol (SOA). rsc.orgresearchgate.netresearchgate.net While acenaphthene (a related compound) exists mainly in the gaseous form and its oxidation is primarily initiated by OH radicals, the atmospheric chemistry of this compound also involves reactions with these key oxidants. nih.govresearchgate.netresearchgate.net

Hydroxyl Radical (OH) Reactions

Reactions with hydroxyl radicals are a primary atmospheric loss process for gas-phase PAHs, including this compound. rsc.orgepa.ie The reaction is initiated by the addition of the OH radical to the this compound molecule, primarily at the unsaturated bond in the cyclopenta-fused ring due to it being the energetically most favorable reaction pathway. scirp.orgscirp.org This addition forms OH-initiated this compound radicals. scirp.org

Two possible reaction pathways for the degradation initiated by OH radicals have been theoretically predicted: the hydrogen abstraction pathway and the hydroxyl addition-elimination pathway. scirp.orgscirp.org Experimental work has detected products such as dialdehyde, naphthalene-1,8-dicarbaldehyde, and 1,8-naphthalic anhydride (B1165640) from the adducts of OH-initiated this compound. scirp.orgscirp.org 1-Acenaphthenone (B129850) has also been detected as a product of OH-initiated this compound degradation. scirp.orgresearchgate.net

The reaction of OH radicals with this compound in the gas phase at 296 ± 2 K has a measured rate constant of 12.4 ± 0.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This rate constant suggests an atmospheric half-life of approximately 3.5 hours at a typical atmospheric hydroxyl radical concentration. nih.gov

The OH-initiated reaction can lead to both ring-retaining products like nitro-PAHs and quinones, as well as ring-opened products. rsc.org Theoretical studies indicate that the favorable reaction of OH-acenaphthylene adducts with O₂/NO is the formation of acenaphthenone. scirp.orgscirp.org Reaction with NO₂ is suggested to favor the formation of nitrothis compound and nitroacenaphthylenol. scirp.orgscirp.org

Ozone (O₃) Reactions

This compound is fairly unique among PAHs due to the presence of a carbon-carbon double bond, which allows it to react quickly with atmospheric oxidants including ozone. researchgate.net The reaction of this compound with ozone is considered to proceed at a significant rate. nih.gov

Major products identified from the ozonolysis of this compound include a secondary ozonide, naphthalene-1,8-dicarbaldehyde, 1,8-naphthalic anhydride, oxathis compound-2-one, 1-naphthaldehyde, 2-hydroxy-1-naphthaldehyde, and α-hydroxyhydroperoxide. nih.gov In some analyses, a secondary ozonide was observed as a major product, which was not detected by GC-MS, suggesting it may break down into other products. nih.govacs.org Ozonation alone or in conjunction with hydrogen peroxide has shown high elimination rates of this compound from water. nih.gov

Nitrate Radical (NO₃) Reactions

The reaction with NO₃ radicals is an important atmospheric loss process for this compound, particularly during nighttime when OH radical concentrations are low. researchgate.netcdnsciencepub.com this compound reacts with NO₃ radicals at a significant rate. nih.gov

The predominant reaction pathway for NO₃ reactions involves addition of the NO₃ radical, followed by reaction with NO₂, leading to the formation of nitro-PAHs. rsc.org For this compound, the reaction pathway involving NO₃ radical addition to the >C=C< bond of the cyclopenta-fused ring dominates over addition to the fused six-member aromatic rings. nist.gov

Photochemical Transformations

This compound undergoes photochemical transformations, including photodimerization. acs.orgmdpi.com Under direct or sensitized photolysis conditions, this compound dimerizes to form cis and trans dimers. acs.orgmdpi.com The ratio of the cis to trans dimers and the relative quantum yield of dimerization can be influenced by the this compound concentration and solvent polarity. acs.org Cis-dimer formation is dominant in polar solvents and concentrated solutions. acs.org

Mechanistic studies suggest the involvement of two reactive species: a singlet excimer and an this compound triplet state. acs.org The singlet excimer primarily forms the cis dimer, while the triplet state can react to form both trans and cis dimers, with the ratio depending on solvent polarity. acs.org Heavy atom solvents can increase the amount of trans dimer formed. acs.org

Photolysis of this compound sorbed on surfaces, such as spruce needles, has been observed with a reported half-life of 27 hours under sunlight irradiation. nih.gov Photolysis of acenaphthenequinone (B41937), a derivative, in the presence of oxygen can yield 1,8-naphthalic anhydride and oxidized products when an olefin is included. mdpi.com

Reactions with Organometallic Clusters

Information regarding the specific reactions of this compound with organometallic clusters within the scope of the provided search results is limited. However, related PAHs like acenaphthene have been shown to form complexes with low valent metal centers, such as (η⁶-acenaphthene)Mn(CO)₃]⁺. wikipedia.org While not directly detailing reactions of this compound, this suggests the potential for this compound, as a related aromatic system, to also engage in complex formation with organometallic species. Further specific research findings on this compound's direct reactions with organometallic clusters were not prominently featured in the provided search results.

Data Tables

Based on the search results, a summary of rate constants for gas-phase reactions of this compound with atmospheric oxidants can be presented:

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Citation
Hydroxyl Radical (OH)296 ± 2(12.4 ± 0.7) × 10⁻¹¹ nih.gov
Hydroxyl Radical (OH)25 °C (298 K)1.09 × 10⁻¹⁰ nih.gov
Ozone (O₃)296 ± 2(1.6 ± 0.1) × 10⁻¹⁶ nih.gov
Ozone (O₃)2985.31 × 10⁻¹⁶ nih.gov
Ozone (O₃)25 °C (298 K)3.99 × 10⁻¹⁶ nih.gov

Note: Temperature values are provided as reported in the sources. 25 °C is approximately 298 K.

Computational and Theoretical Chemistry of Acenaphthylene

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for studying the electronic structure and properties of molecules. For acenaphthylene (B141429), these calculations have been instrumental in characterizing its ground and excited states, vibrational modes, and interactions.

Density Functional Theory (DFT) Studies

DFT is a prevalent quantum mechanical method used to investigate the electronic structure of many-electron systems. It focuses on the electron density of a molecule to determine its properties. DFT studies on this compound have explored various aspects, including its geometry, electronic behavior, and reactivity pathways. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq The B3LYP functional is a popular hybrid functional often used in DFT calculations for hydrocarbons and has been applied in studies of this compound. uobaghdad.edu.iquobaghdad.edu.iq

Electronic Excited States Calculations

Calculations of electronic excited states provide information about how a molecule absorbs and emits light, which is crucial for understanding its spectroscopic properties and photochemical behavior. Time-Dependent Density Functional Theory (TD-DFT) is commonly used for this purpose. acs.orgresearchgate.netmpg.defurman.edu TD-DFT calculations on this compound and its cation have identified low-lying excited states. For the this compound cation, ten low-lying excited states were theoretically found, with three closely matching observed optical band energies. acs.orgresearchgate.netmpg.de Functionals such as SVWN, BLYP, and B3LYP, along with basis sets like 6-31G(d,p), have been employed in these TD-DFT studies. acs.orgresearchgate.netmpg.de

Vibrational Spectra Calculations

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations, which are unique fingerprints of a molecule's structure and bonding. DFT calculations are used to predict vibrational frequencies and intensities, aiding in the assignment of experimental spectra. acs.orgmpg.defurman.edu Studies comparing calculated vibrational spectra (using functionals like B3LYP and BP86 with the 6-31G(d) basis set) with experimental FT-IR spectra of neutral and cationic this compound have shown good agreement, assisting in spectral band assignments. acs.orgmpg.defurman.edu Significant differences in calculated IR intensity distributions between neutral and cationic this compound have been predicted and are consistent with observed spectra. acs.orgmpg.defurman.edu

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are important indicators of a molecule's reactivity and electronic properties, such as its ability to donate or accept electrons. researchgate.netnih.govresearchgate.netresearchgate.net DFT calculations are frequently used to determine the energies and visualize the spatial distribution of FMOs. nih.govresearchgate.netresearchgate.net Studies on this compound and its derivatives have utilized FMO analysis to understand their electronic transitions and reactivity. nih.govresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key parameter obtained from this analysis, relating to the molecule's kinetic stability and electronic excitation properties. researchgate.netnih.govresearchgate.net

Electrostatic Potential Analysis

Electrostatic Potential (ESP) analysis maps the charge distribution on the surface of a molecule, providing insights into its reactivity towards electrophiles and nucleophiles. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential can interact with nucleophiles. researchgate.netnih.goviucr.orgchemrxiv.orgacs.org DFT calculations are used to compute and visualize the molecular electrostatic potential. researchgate.netnih.goviucr.orgchemrxiv.org For this compound and its reactions, ESP analysis helps identify potential reactive sites. researchgate.net For example, in some chalcone (B49325) derivatives containing an anthracenyl group, the most negative potential spots were found near the C=O group, indicating susceptibility to electrophilic attack in that region. nih.gov

Energetic Analysis of Reaction Pathways

DFT calculations are widely used to investigate the energetics of chemical reactions, including the determination of transition states, activation energies, and reaction enthalpies. This provides a theoretical understanding of reaction mechanisms and kinetics. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.netscirp.orgeurjchem.comrsc.orgresearchgate.netrsc.org Studies on the thermal cracking of this compound using DFT have estimated bond energies and activation energies for the cleavage of specific C-C and C-H bonds. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.neteurjchem.com For instance, the calculated activation and reaction energies for C-C ring opening in this compound were reported to be in the range of 164-236 kcal/mol and 52-193 kcal/mol, respectively. researchgate.neteurjchem.com The calculated cleavage reaction energies for C-H bonds were found to be 117-122 kcal/mol, with activation energies of 147-164 kcal/mol. researchgate.neteurjchem.com Another theoretical investigation using DFT explored the gas-phase OH-initiated degradation of this compound, identifying hydrogen abstraction and hydroxyl addition elimination as possible reaction pathways and discussing the formation mechanisms of various products. scirp.org The C1-site OH radical addition was found to be energetically the most favorable pathway due to the lowest barrier and strongest exothermicity. scirp.org

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound9267
Acenaphthene (B1664957)9266
Oxygen956
Ozone24823
Nitrothis compound18624
This compound-oxide131814

Interactive Data Tables

Below are example interactive tables based on the data found in the search results.

Table 1: Calculated Bond Energies and Activation Energies for Thermal Cracking of this compound

BondCalculated Reaction Energy (kcal/mol)Calculated Activation Energy (kcal/mol)
C-C (ring opening)52-193164-236
C-H117-122147-164

Table 2: Selected Calculated Electronic Excited States for this compound Cation

Excited StateCalculated Energy (eV)
State 1Data not explicitly provided in snippets, but stated 10 low-lying states found.
State 2...
State 3...
......
State 10...

Note: Specific energy values for all ten states were not available in the provided snippets. The table structure is illustrative.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not explicitly provided in snippets for this compound itself, but FMO analysis is discussed.
LUMO...
HOMO-LUMO GapData not explicitly provided in snippets for this compound itself, but FMO analysis is discussed.

Note: Specific energy values for HOMO, LUMO, and the HOMO-LUMO gap of this compound were not available in the provided snippets. The table structure is illustrative.

Adsorption Energy Studies

Adsorption energy studies computationally investigate the interaction strength between this compound and various surfaces or materials. These studies are crucial for understanding processes such as the removal of polycyclic aromatic hydrocarbons (PAHs) from water or their behavior in environmental matrices. For instance, research has explored the adsorption properties of this compound on granular activated carbon (GAC). uts.edu.au The kinetics of adsorption on GAC show a rapid initial phase, likely due to adsorption on the external surface and in larger mesopores, followed by a slower rate as this compound penetrates into micropores. uts.edu.au The rate of intra-particle diffusion into micropores was found to be negatively related to the molar volume of the PAHs being adsorbed. uts.edu.au

Studies using the Dubinin-Radushkevich model have provided insights into the mean free energy of adsorption for acenaphthene (a hydrogenated form of this compound) on activated carbon derived from agricultural wastes. scialert.net, researchgate.net The observed mean free energy values, typically between 5 and 40 kJ/mol, suggest that the adsorption process is primarily physisorption, which is common at lower temperatures. scialert.net The applicability of various isotherm models, such as Freundlich, Langmuir, Temkin, and Dubinin-Radushkevich, has been evaluated for describing the adsorption of acenaphthene, with different models showing varying degrees of suitability depending on the activated carbon source. scialert.net, researchgate.net

Research has also investigated the adsorption of semi-volatile PAHs, including this compound, on resins like XAD-4. aaqr.org These studies indicate that PAHs with more rings tend to be adsorbed more easily, which is attributed to the larger π-electron plane area leading to stronger adsorption interactions. aaqr.org

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules, including this compound and its derivatives. This is particularly relevant for understanding their spectroscopic properties and photochemical behavior.

TD-DFT calculations have been performed to investigate the electronic excited states of the this compound cation and its hydrogenated forms. researchgate.net, acs.org Using various functionals and basis sets (e.g., SVWN/6-31(d,p), BLYP/6-31G(d,p), and B3LYP/6-31G(d,p)), theoretical studies have identified low-lying excited states for the cationic species. researchgate.net, acs.org Comparisons between calculated and observed optical band energies have shown good agreement for some of these states. researchgate.net, acs.org

TD-DFT has also been applied in the design and characterization of this compound-based chromophores for applications such as dye-sensitized solar cells (DSSCs). acs.org, researchgate.net These calculations help in optimizing the molecular geometry and predicting properties like vertical excitation energies, oscillator strengths, and the composition of excited states in terms of molecular orbital transitions. acs.org Studies involving this compound derivatives with extended π-bridges have shown that TD-DFT calculations can accurately predict the red-shifted absorption and emission spectra observed experimentally. acs.org, researchgate.net

Furthermore, TD-DFT has been utilized in the study of polycyclic aromatic hydrocarbon radical ions, demonstrating its capability to predict transition energies to low-lying excited states with quantitative accuracy and qualitatively correct intensity patterns. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and interactions of this compound molecules. These simulations can provide insights into processes such as diffusion, aggregation, and reactions in various phases.

MD simulations have been used to investigate the dynamics and kinetics of the reversible homo-molecular dimerization of PAHs, including this compound. aip.org These simulations, often employing force fields like ReaxFF, can model collision events and the formation and survival lifetime of PAH dimers at different temperatures. aip.org

Ab initio molecular dynamics simulations have also been applied to elucidate the fragmentation processes of larger PAHs, where the this compound cation can be formed as a fragment. nih.gov These simulations can provide insights into the reaction kinetics, branching ratios, and mechanisms involved in such transformations. nih.gov

MD simulations have also been used in conjunction with experimental studies to understand the structural and energetic properties of this compound and its derivatives in condensed phases, such as the solid state. nih.gov

Prediction of Transformation Products and Reaction Selectivity

Computational methods are valuable tools for predicting the transformation products and reaction selectivity of this compound when it undergoes chemical reactions, particularly in environmental contexts.

Density Functional Theory (DFT) is commonly used to investigate the mechanisms and predict the products of reactions involving this compound. For example, DFT studies have explored the thermal cracking of this compound, estimating bond energies and activation energies for the breakage of specific C-C and C-H bonds. uobaghdad.edu.iq These calculations can indicate which bonds are most likely to break under thermal stress. uobaghdad.edu.iq

Computational chemistry techniques, including DFT, are also used to predict the formation of PAH transformation products (PAH-TPs) resulting from reactions with atmospheric oxidants like hydroxyl radicals (OH•) and ozone (O3). nih.gov, scirp.org, acs.org Theoretical investigations of the gas-phase OH-initiated degradation of this compound have predicted possible reaction pathways, including hydrogen abstraction and hydroxyl addition-elimination. scirp.org DFT studies have discussed the formation mechanisms of various products, such as epoxides, dialdehydes, and acenaphthenone. scirp.org

Computational approaches can also help predict the location of reactive sites on PAHs, influencing chemoselectivity. nih.gov Different theoretical approaches, such as analyzing the thermodynamic stability of adduct intermediates, computing atomic charges, and evaluating the average local ionization energy (ALIE), have been used to predict reactive sites. nih.gov While some methods like Clar's resonance structures may predict less stable rings, approaches like ALIE can provide localized reactive site predictions. nih.gov Studies have compared computational predictions to laboratory observations of PAH-TPs to evaluate the accuracy of these methods. nih.gov, acs.org For this compound, the higher reactivity of the double bond between C1 and C2 is consistent with predictions of OH addition at these sites. nih.gov However, predicting the selectivity for reactions like nitration can be more complex, with some computational methods showing limitations for fused PAHs with five-membered rings like this compound. nih.gov, acs.org

Analysis of Aromaticity and π-Electron Structure

Computational methods are essential for analyzing the aromaticity and π-electron structure of this compound, which are key factors influencing its stability and reactivity.

This compound is a polycyclic aromatic hydrocarbon with a unique structure featuring a five-membered ring fused to a naphthalene (B1677914) core. wikipedia.org Computational studies delve into the nature of its π-electron system and its implications for aromatic character.

The concept of aromaticity can be quantitatively assessed using theoretical strategies, such as the computation of nucleus independent chemical shifts (NICS). researchgate.net, smu.edu These methods analyze magnetic properties related to the delocalization of π-electrons within cyclic systems.

Computational studies utilizing models like the Pariser-Parr-Pople (PPP) model Hamiltonian focus on the π-electron network, which is often treated separately from the σ-network in the σ-π separability approximation. arxiv.org These studies explore the correlated electronic states and the effect of electron-electron interactions on the energy levels in PAHs. arxiv.org

Energetic criteria, such as enthalpies of hydrogenation, determined through a combination of experimental and computational methods (like molecular mechanics and DFT), also provide insights into the aromaticity of compounds like this compound and related structures such as pyracylene. acs.org, researchgate.net, acs.org These studies help to understand the relative stability conferred by the π-electron system. acs.org, researchgate.net

The distribution of π-electrons also influences the reactivity of different sites within the molecule, which can be analyzed through computational methods like calculating local ionization energy surfaces (IES). rsc.org These surfaces can predict the most nucleophilic sites in PAHs, providing correlation with experimental regioselectivity in reactions like ozonolysis. rsc.org

Environmental and Toxicological Research on Acenaphthylene

Occurrence and Distribution in the Environment

Acenaphthylene (B141429) is a ubiquitous environmental pollutant, primarily found as a product of incomplete combustion of organic matter. umweltprobenbank.de It is one of the 16 priority PAHs identified by the U.S. Environmental Protection Agency (EPA). covenantuniversity.edu.ng

Sources and Emissions

Major sources of this compound emissions include off-gases from gasoline automobiles, cooking fumes, and diesel exhaust. researchgate.net It is also found in cigarette smoke and emissions from various industrial processes. umweltprobenbank.de In urban atmospheres, the concentration of this compound can be comparable to that of naphthalene (B1677914). researchgate.net

Atmospheric Lifetime and Transport Potential

This compound contains a carbon-carbon double bond, which makes it relatively reactive with atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). researchgate.net Due to its reactivity, this compound is expected to react within a few hours of being released into the atmosphere, contributing to local air pollution rather than undergoing long-range transport. epa.ie For instance, the atmospheric lifetime of this compound determined by its reaction with ozone is approximately 0.75 hours at 298 K and 1 atm. nih.gov

Environmental Fate and Degradation Pathways

This compound undergoes various transformation processes in the environment, with atmospheric degradation being a significant pathway.

Atmospheric Degradation

This compound's atmospheric degradation is primarily initiated by reactions with oxidants like OH radicals, NO3 radicals, and O3. researchgate.net

Gas-Phase Products and Mechanisms

Theoretical and experimental studies have investigated the mechanisms and products of this compound degradation in the gas phase. For OH-initiated degradation, two main pathways are predicted: hydrogen abstraction and hydroxyl addition elimination. scirp.org The reaction with OH radicals can lead to the formation of various products, including epoxide, naphthalene-1,8-dicarbaldehyde, dialdehydes, 1-acenaphthenone (B129850), and nitrothis compound. scirp.org Under conditions with O2 and NO present, the formation of 1-acenaphthenone is favored over epoxide. scirp.org With NO2, the primary products can be nitrothis compound and nitroacenaphthylenol. scirp.org Simulation chamber experiments on the gas-phase oxidation of this compound with OH radicals have identified naphthalene-1,8-dicarbaldehyde, 1,8-naphthalic anhydride (B1165640), and a 10-carbon ring-opened dialdehyde (B1249045) as major products. researchgate.net

The gas-phase ozonolysis of this compound involves the reaction of the unsaturated cyclo-pentafused ring with O3 as the dominant pathway. nih.gov Possible products from ozonolysis include secondary ozonide, naphthalene-1,8-dicarbaldehyde, 1,8-naphthalic anhydride, oxathis compound-2-one, 1-naphthaldehyde, 2-hydroxy-1-naphthaldehyde, and α-hydroxyhydroperoxide. nih.gov

Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of this compound, a polycyclic aromatic hydrocarbon (PAH). Various microorganisms, primarily bacteria, have demonstrated the capability to degrade this compound, often utilizing it as a sole source of carbon and energy. This process is crucial for the bioremediation of environments contaminated with PAHs.

Identification of Degrading Microorganisms

Several bacterial species have been identified as capable of degrading this compound. These include strains from genera such as Rhizobium, Stenotrophomonas, Sphingomonas, and Acinetobacter. For instance, Rhizobium sp. strain CU-A1 and Stenotrophomonas sp. RMSK are known to utilize this compound as their sole carbon and energy source. ethz.ch Sphingomonas sp. strain A4 has also been reported to degrade this compound. tandfonline.com Additionally, Acinetobacter sp. strain AGAT-W, isolated from municipal waste-contaminated soil, has shown the ability to assimilate this compound. nih.govnih.gov Studies have also investigated PAH-degrading microorganisms in river systems, identifying isolates such as Raoultella ornithinolytica, Serratia marcescens, Bacillus megaterium, and Aeromonas hydrophila that efficiently degrade acenaphthene (B1664957) and fluorene, structurally related compounds, suggesting potential for this compound degradation as well. elsevier.eselsevier.es

Here is a table summarizing some identified this compound-degrading microorganisms:

MicroorganismSource/ContextKey Finding
Rhizobium sp. strain CU-A1Petroleum-contaminated soil, ThailandUtilizes this compound as sole C and energy source. asm.org
Stenotrophomonas sp. RMSKNot specified in snippetUtilizes this compound as sole C and energy source. ethz.ch
Sphingomonas sp. strain A4Industrial waste deposit soilDegrades this compound. tandfonline.com
Acinetobacter sp. strain AGAT-WMunicipal waste-contaminated soilAssimilates this compound. nih.govnih.gov
Proposed Metabolic Pathways

The microbial degradation of this compound typically involves a series of enzymatic reactions that break down the fused ring structure. A common initial step in bacterial metabolism of this compound is dioxygenation at the bridge double bond, leading to the formation of 1,2-dihydroxyacenaphthalene, which exists in tautomeric equilibrium with 1-hydroxy-2-ketoacenaphthene. ethz.ch Naphthalene 1,2-dioxygenase is an enzyme that can initiate this pathway. ethz.ch

Further oxidation of 1-hydroxy-2-ketoacenaphthene can lead to acenaphthenequinone (B41937). ethz.ch Acenaphthenequinone can then be oxidatively cleaved to form naphthalene-1,8-dicarboxylate. ethz.ch This intermediate can be further metabolized. In Rhizobium sp. strain CU-A1, naphthalene-1,8-dicarboxylate is decarboxylated to 1-naphthoic acid, which is subsequently transformed into salicylic (B10762653) acid and then gentisic acid. ethz.chasm.org Another proposed pathway in a Beijerinckia sp. also involves the metabolism of this compound to acenaphthenequinone, but without further degradation. ethz.ch

While acenaphthene degradation pathways have been studied more extensively, some intermediates are shared or analogous. For example, the degradation of acenaphthene by Sphingobacterium sp. strain RTSB involves 1-naphthoic acid, which is processed via a meta-cleavage pathway. nih.govresearchgate.net

Novel Intermediates of Biodegradation

Research has identified novel intermediates in the microbial degradation of this compound, particularly in the later stages of the metabolic pathway. In Rhizobium sp. strain CU-A1, studies using mutant strains deficient in this compound degradation revealed that the strain cleaves the fused five-membered ring to form naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. asm.orgnih.gov This work was significant as it provided evidence for the metabolism of naphthalene-1,8-dicarboxylic acid, forming 1-naphthoic acid, which is then transformed into salicylic acid and subsequently gentisic acid. asm.orgnih.gov This was reported as the first instance of complete this compound degradation by a bacterial strain and the identification of these intermediates. asm.orgnih.gov

Another study on acenaphthene degradation by Sphingobacterium sp. strain RTSB identified trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a novel intermediate in a meta-cleavage pathway of 1-naphthoic acid. nih.govresearchgate.net While this was observed for acenaphthene, it highlights the potential for novel intermediates in the degradation of related PAHs like this compound depending on the microbial species and their specific enzymatic capabilities.

Toxicological and Biological Activity Assessments

Toxicological and biological activity assessments of this compound focus on its interactions with biological systems, particularly concerning its metabolism and potential effects at the cellular level.

Interactions with Biological Systems

This compound, as a polycyclic aromatic hydrocarbon, can interact with various biological systems. These interactions can involve physical associations, such as π-π interactions with biomolecules, and metabolic transformations catalyzed by enzymes. benchchem.comuodiyala.edu.iq Studies on related PAHs like phenanthrene (B1679779) and acenaphthene have shown complexation with biological molecules such as folic acid through π-π donor-acceptor interactions. uodiyala.edu.iqjocpr.com Similar interactions can be expected for this compound due to its aromatic structure.

Metabolism by Cytochrome P450 Enzymes

Human cytochrome P450 (P450) enzymes play a significant role in the metabolism of xenobiotics, including PAHs like this compound. Studies have shown that several human P450 enzymes can oxidize this compound. acs.orgnih.gov

Research using human P450s 2A6, 2A13, 1B1, 1A2, 2C9, and 3A4 incubated with this compound demonstrated the formation of oxidation products. acs.orgnih.gov P450 2A6 was shown to convert this compound to several mono- and dioxygenated products, with 1,2-epoxyacenaphthene identified as a major product. acs.orgnih.gov Other P450 enzymes, including P450 2A13, 1B1, 1A2, 2C9, and 3A4, also formed 1,2-epoxyacenaphthene, albeit at varying rates. acs.orgnih.gov

The following table summarizes the rates of 1,2-epoxyacenaphthene formation by different human P450 enzymes:

Human Cytochrome P450 Enzyme1,2-Epoxyacenaphthene Formation Rate (nmol/min/nmol P450)Reference
P450 2A64.4 acs.orgnih.gov
P450 2A130.18 acs.orgnih.gov
P450 1B15.3 acs.orgnih.gov
P450 1A22.4 acs.orgnih.gov
P450 2C90.16 acs.orgnih.gov
P450 3A43.8 acs.orgnih.gov

These findings indicate that this compound undergoes metabolic transformation catalyzed by specific human P450 enzymes, leading to the formation of oxidized products, including epoxides. acs.orgnih.gov

Formation of Oxidized Products

This compound undergoes various oxidation reactions in the environment and biological systems, leading to the formation of several oxidized products. In the gas phase, this compound reacts with hydroxyl (OH) radicals, with the addition of the radical to the unsaturated cyclopenta-fused ring being a favored pathway. researchgate.net Under high-NOx conditions, key reaction products identified from this photooxidation include acenaphthenone and acenaphthenequinone. researchgate.net

Theoretical investigations into the OH-initiated degradation of this compound suggest two primary reaction pathways: hydrogen abstraction and hydroxyl addition elimination. scirp.orgscirp.org Predicted products from these pathways include epoxide, naphthalene-1,8-dicarbaldehyde, dialdehydes, 1-acenaphthenone, and nitrothis compound. scirp.orgscirp.org Experimental studies have detected acenaphthenone and epoxide as products of OH-initiated this compound degradation, noting they are configuration isomers with the same molecular mass (168). scirp.orgscirp.org The reaction with O2/NO is suggested to favor the formation of acenaphthenone over epoxide, while the reaction with NO2 is thought to favor the production of nitrothis compound and nitroacenaphthylenol. scirp.orgscirp.org

In biological systems, bacterial oxidation of this compound has been shown to produce acenaphthenequinone, following a different metabolic pathway compared to acenaphthene oxidation. asm.org Studies on mammalian metabolism of this compound have identified cis- and trans-1,2-acenaphthenediol, acenaphthenequinone, and naphthalic acid (isolated as its anhydride) as metabolites. asm.org Human cytochrome P450 enzymes, including P450 2A6, 2A13, 1B1, 1A2, 2C9, and 3A4, are capable of oxidizing this compound. acs.orgnih.gov Oxidation of this compound by P450 2A6 primarily yields 1,2-epoxyacenaphthene, alongside other mono- and dioxygenated products. acs.orgnih.gov

Photooxidation of this compound in aqueous organic media can result in simple oxidation products and products where solvent molecules substitute the parent PAH structure. tandfonline.comacs.org

Potential for Reactive Oxygen Species (ROS) Generation

This compound and its derivatives, particularly quinoid forms like acenaphthenequinone (AcQ), have demonstrated the potential to generate reactive oxygen species (ROS). AcQ is recognized as a strong inducer of intracellular ROS generation. oup.comnih.gov Studies in A549 cells showed that AcQ enhanced ROS production. oup.comnih.gov The ROS generated by quinoid PAHs can lead to significant oxidative stress. oup.comnih.gov

Photoirradiation of PAHs, including this compound, with ultraviolet (UV) light can also lead to the generation of ROS. acs.orgmdpi.com Upon photoexcitation, PAHs can produce key ROS such as singlet oxygen and hydroxyl radicals through Type II and Type I pathways, respectively. acs.orgmdpi.com These reactive species are capable of damaging cellular components, contributing to toxicity. mdpi.com Research on acenaphthene, a related compound, in zebrafish liver has also indicated the induction of oxidative stress via ROS production. researchgate.netresearchgate.net

Environmental Health Impacts

This compound's presence in the environment is a concern due to its potential impacts on both ecosystems and human health. As a PAH, it is widely distributed in air, water, and soil due to sources like incomplete combustion and industrial activities. tpsgc-pwgsc.gc.cafrontiersin.orgepa.govhealth.state.mn.us this compound exhibits low solubility in water and a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca

Ecological studies have indicated that this compound can be toxic to aquatic organisms. health.state.mn.usnih.gov Toxicity to soil-dwelling organisms, such as springtails (Folsomia fimetaria), has also been observed for PAHs with lower log Kow values, including this compound. nih.gov

Human exposure to this compound can occur through several pathways, including inhalation of contaminated air from sources like vehicle exhaust, cigarette smoke, and fires; ingestion of contaminated food and water; and dermal contact with contaminated materials such as coal tar and creosote. epa.govhealth.state.mn.usepa.gov Exposure to PAHs in ambient air has been associated with various adverse health outcomes in humans, including increased cancer incidence, reduced lung function, exacerbated asthma symptoms, and increased rates of obstructive lung diseases and cardiovascular diseases. frontiersin.orgwho.int While acenaphthene has been linked to effects on DNA and endocrine activity in aquatic organisms and liver toxicity in zebrafish, specific human health effects solely attributable to this compound at defined exposure levels are not extensively documented in some available information. epa.govresearchgate.nethealth.state.mn.usepa.gov The U.S. Environmental Protection Agency (EPA) has noted that there is insufficient data to classify this compound as a human carcinogen. epa.gov Acenaphthenequinone, an oxidized product of this compound, may contribute to human lung inflammatory diseases as an air pollutant. nih.gov

Structure-Activity Relationships in Biological Contexts

Structure-Activity Relationship (SAR) studies provide insights into how the chemical structure of this compound influences its biological interactions and effects. Molecular docking analyses have revealed variations in the orientation of this compound and its oxidized metabolites, such as 1,2-epoxyacenaphthene, when interacting with human cytochrome P450 enzymes (specifically P450 2A6 and 2A13). acs.orgnih.gov This suggests that structural differences influence the binding and potential metabolism by these key enzymes.

Research on acenaphthene, a structurally related compound, in aquatic environments highlighted its aromatic nature as a significant factor in the generation of reactive metabolites, inhibition of antioxidant enzymes, and promotion of redox cycling, all of which contribute to observed adverse effects. researchgate.net This underscores the importance of the core aromatic structure in mediating biological activity.

The biological activity of this compound derivatives is dependent on factors including their metabolism, capacity to interact with DNA and proteins, and distribution within an organism. ontosight.ai Modifications to the this compound structure, such as the addition of hydrogen atoms or methyl groups, can alter its reactivity, solubility, and consequently, its potential biological effects. ontosight.ai SAR approaches are also employed in environmental toxicology to predict the toxicity of PAHs to soil organisms based on physicochemical properties like lipophilicity (log Kow) and water solubility. nih.goveuropa.eu For PAHs with a log Kow of 5.2 or less, toxicity to springtails was found to increase with increasing lipophilicity, suggesting a narcotic mode of toxic action linked to this structural property. nih.gov

Advanced Applications of Acenaphthylene and Its Derivatives

Materials Science and Organic Electronics

The inherent electronic and optical characteristics of acenaphthylene-based compounds make them suitable for various applications in organic electronics. nih.govrsc.orgsolubilityofthings.comrsc.orgontosight.ai Their rigid planar structures and extended π-electron conjugation contribute to efficient charge transport and tunable photophysical properties, which are crucial for the performance of organic electronic devices. rsc.orgresearchgate.net

Building Block for π-Electron Functional Materials

This compound (B141429) serves as a fundamental building block for the construction of diverse π-conjugated functional materials. nih.govrsc.orgrsc.org Its structure allows for various chemical modifications and annulations, leading to the formation of more complex polycyclic aromatic hydrocarbons and extended π-systems. rsc.orgresearchgate.netchinesechemsoc.org These larger structures, incorporating the this compound unit, exhibit tailored electronic and optical properties essential for organic electronic applications. nih.govrsc.orgresearchgate.net For instance, this compound-imide (AnI)-fused PAHs have been developed, leveraging the electron-deficient imide moiety and the large π-conjugated framework to create molecules with low-lying LUMO energy levels. researchgate.net This makes them promising for n-type organic semiconductors. researchgate.net The fusion of this compound units onto polycyclic π-systems has also been explored as a strategy to induce open-shell electronic structures, leading to stable organic diradicaloids with potential utility in functional materials. chinesechemsoc.orgchinesechemsoc.org

Organic Semiconductors

This compound derivatives are actively being investigated as organic semiconductors for applications in various electronic devices. atamanchemicals.comnih.govrsc.orgwikipedia.orgacs.orgsciencechina.cn The ability to tune their electronic structure through chemical modification allows for the development of both p-type and n-type semiconductors. researchgate.netsciencechina.cngoogle.com this compound-imide-fused PAHs, for example, are highlighted as n-type organic semiconductors due to their electron-deficient nature. researchgate.net Research focuses on the synthesis and characterization of these materials, exploring the relationship between their molecular structures and their performance as semiconductors. researchgate.net Studies have shown that this compound-based compounds can function as hole-transporting or ambipolar semiconductors in organic field-effect transistors (OFETs). siu.edu The development of new n-type organic semiconductors with high charge carrier mobility, improved processability, and high thermal and oxidative stability remains a key area of research in organic electronics, with this compound derivatives showing promise in this regard. google.com

Conductive Polymers

Polymerization of this compound can yield electrically conductive polymers. atamanchemicals.comnih.govwikipedia.org This is typically achieved through polymerization reactions, such as with acetylene (B1199291) in the presence of a Lewis acid catalyst. atamanchemicals.comwikipedia.org The resulting poly(this compound) (PAcN) films have demonstrated electrical conductivity. rsc.org For example, electrochemically synthesized PAcN films have shown an electrical conductivity of 0.43 S cm⁻¹. rsc.org The development of conductive polymers based on this compound contributes to the broader field of organic electronics, where conductive polymers are explored for various applications, including transistors and sensors. nobelprize.orgmdpi.com

Organic Optoelectronics

This compound derivatives are also finding applications in organic optoelectronic devices, which convert electrical energy into light or vice versa. atamanchemicals.comnih.govacs.orgrsc.org Their photophysical properties, such as absorption and emission characteristics, can be tailored through structural modifications, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govacs.orgrsc.org

Organic Light-Emitting Diodes (OLEDs)

This compound-based compounds are being explored as emissive materials in OLEDs. atamanchemicals.comacs.orgrsc.orgrsc.orgacs.org The ability to design molecules with specific emission wavelengths is crucial for achieving different colors in OLED displays and lighting. Research includes the synthesis of this compound-based chromophores and the investigation of their spectroscopic properties for OLED applications. acs.org For instance, this compound-1,2-dione derivatives functionalized with electron-donating units have been developed as red thermally activated delayed fluorescence (TADF) emitters for OLEDs. rsc.org Studies have reported OLEDs utilizing nitrogen-embedded PAHs, including those potentially incorporating this compound units, demonstrating high external quantum efficiencies and luminance values. acs.org Electrochemically polymerized poly(this compound) films have also shown excellent green light-emitting properties with a fluorescence quantum yield as high as 0.3, indicating their potential as emissive layers in OLEDs. rsc.org

Organic Photovoltaics (OPVs)

This compound derivatives are also being investigated for their use in organic photovoltaic cells, which convert sunlight into electricity. atamanchemicals.comacs.org Their role in OPVs often involves acting as light-harvesting materials or as components within the donor or acceptor layers. acs.org this compound has been used as a building block in the synthesis of chromophores for dye-sensitized solar cells (DSSCs), a type of photovoltaic device. nih.govacs.org While other PAHs have been more extensively studied in DSSCs, this compound-based dyes are an area of ongoing research. acs.org The design of this compound-based compounds with appropriate electronic properties and absorption spectra is key to optimizing their performance in OPV applications. acs.org

Dye-Sensitized Solar Cells (DSSCs)

This compound-based chromophores have been investigated for their potential as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.netacs.orgnih.gov These studies involve synthesizing this compound dyes with various π-bridges, such as phenyl, thiophene, benzotriazole, and thieno-[3,2-b]thiophene moieties, to extend the conjugated system from the this compound core. acs.orgresearchgate.netacs.org Sonogashira coupling reactions are crucial steps in the synthesis of these extended π-systems. acs.orgresearchgate.net

Research has characterized these this compound-based dyes using techniques like cyclic voltammetry and UV-vis absorption and emission spectroscopy. acs.orgresearchgate.netacs.org Spectroscopic analysis has shown that incorporating different π-bridges can lead to red-shifted absorption and emission spectra compared to the parent phenyl-bridged compounds. researchgate.netacs.org

The photovoltaic performance of these this compound chromophores has been evaluated in DSSC devices by measuring current-voltage (I-V) curves. acs.orgresearchgate.netnih.gov The efficiency of these dyes is influenced by the nature of the π-bridge and the addition of co-adsorbing agents like chenodeoxycholic acid (CDCA). acs.orgresearchgate.netnih.gov For instance, a phenylethynyl derivative (compound 6a) achieved a conversion efficiency of 2.51%, which improved to 3.15% with the addition of CDCA. acs.orgresearchgate.netnih.gov Other aryl derivatives have shown significantly lower efficiencies. acs.orgresearchgate.netnih.gov The lower performance of some planar compounds might be attributed to increased dye aggregation, which can lead to excited-state quenching and inefficient electron injection into the TiO2 conduction band. acs.org

Data on the photovoltaic performance of some this compound derivatives in DSSCs is presented in the table below:

Compoundπ-BridgeVoc (V)Jsc (mA/cm²)FFEfficiency (%)Co-adsorbent (mM)
6aPhenylethynyl0.36513.320.522.510
6aPhenylethynyl---3.1510 (CDCA)
6cBenzotriazole---0.440
6cBenzotriazole---1.7850 (CDCA)
6b, 6dThiophene, Thieno-[3,2-b]thiopheneLower3.21–5.35Lower14–40% of 6a-

Note: Data for Voc, Jsc, and FF for compounds 6b, 6d, and 6c with CDCA were not explicitly provided in the snippets, only their relative efficiency compared to 6a.

Fluorescent Sensors

This compound-based structures are of importance for functional applications, including fluorescent sensors. researchgate.net Fluorescent chemosensors offer advantages such as high sensitivity, low cost, and ease of operation for detecting various analytes. researchgate.netmdpi.com

Research has explored the design and synthesis of this compound-based scaffolds for sensing metal ions and anions. researchgate.net For example, a simple organic scaffold based on acenaphthene (B1664957) (compound 4) was synthesized and its chromogenic and fluorogenic properties towards different metal ions and anions were investigated. researchgate.net This probe exhibited strong static excimer emission in the presence of Cu2+ ions, along with a decrease in monomer emission, attributed to complexation. researchgate.net The interaction mechanism involved complexation through aldimine and amide groups of the scaffold. researchgate.net

Furthermore, this acenaphthene-based probe also demonstrated significant fluorescence enhancement upon interaction with cyanide ions. researchgate.net The interaction of the probe-Cu2+ complex with cyanide resulted in fluorescence quenching, which was attributed to the formation of stable [Cu(CN)x]1-x species. researchgate.net This indicates a cyanide sensing mechanism via a Cu2+ displacement approach. researchgate.net The change in optical behavior and analysis by 1H NMR and ESI-MS spectral data confirmed the interaction mechanism. researchgate.net

Another study synthesized 2,2-bis(1H-indol-3-yl)this compound-1(2H)-ones and explored their photoluminescence properties for sensing copper ions. researchgate.net This involved the reaction of acenaphthenequinone (B41937) with indole (B1671886) derivatives. researchgate.net The synthesized compound showed potential for sensing copper ions in mixed solvent systems with a detection limit of 9.5 × 10–6 M. researchgate.net

Medicinal Chemistry and Pharmaceutical Research

This compound derivatives have gained importance due to their diverse biological properties, making them relevant in medicinal chemistry and pharmaceutical research. ontosight.aiontosight.aimdpi.comnih.govresearchgate.netatamanchemicals.comtaylorandfrancis.com

Synthesis of Biologically Active Compounds

This compound and its derivatives serve as valuable building blocks and intermediates in the synthesis of various biologically active compounds. ontosight.aiontosight.aiatamanchemicals.comtaylorandfrancis.combenchchem.comthieme-connect.com this compound-1-carbaldehyde, a derivative, is widely used as an intermediate in the synthesis of complex organic molecules, including potential pharmaceuticals. benchchem.com this compound-1,2-dione (acenaphthenequinone) is particularly versatile, being utilized in a wide range of reactions for the synthesis of hetero- and carbocyclic compounds, including bioactive molecules. researchgate.netthieme-connect.comcbijournal.com

Multicomponent reactions involving acenaphthenequinone are employed to synthesize a variety of heterocyclic compounds with medicinal chemistry interest, such as spirocyclic compounds. researchgate.netthieme-connect.comcbijournal.comresearchgate.net These reactions can lead to the formation of complex structures with multiple stereogenic centers in a single operation. researchgate.netresearchgate.net Examples include the synthesis of spiro this compound derivatives with potential anticancer activity and spiro[this compound-thiazine]-diones with pharmaceutical properties. cbijournal.comresearchgate.net

Novel acenaphthene derivatives containing a thiazole (B1198619) backbone have been synthesized and evaluated for their biological activities. mdpi.comnih.govresearchgate.net The synthesis typically involves multi-step processes, such as the reaction of acenaphthene with bromoacetyl bromide followed by reactions with other reagents to form the desired thiazole-containing compounds. mdpi.comresearchgate.net

This compound has also been used as a raw material for the synthesis of novel 1,8-naphthalimide-1,2,3-triazole derivatives through a series of reactions including oxidation, acylation, alkylation, and click reactions. nih.gov These synthesized compounds have been subsequently tested for their biological activities. nih.gov

Antitumor Activity

Research has demonstrated that certain this compound derivatives exhibit antitumor activity. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Novel acenaphthene derivatives containing a thiazole backbone have been synthesized and evaluated for their in vitro antitumor activity against various human solid tumor cell lines, including non-small cell lung cancer (H460), human colon adenocarcinoma (SW480), human breast cancer (MDA-MB-468 and SKRB-3), human melanoma (A375), and human pancreatic cancer (BxPC-3). mdpi.comnih.govresearchgate.net

In one study, twelve novel acenaphthene derivatives were synthesized, and compound 3c showed potent cytotoxicity against the SKRB-3 breast cancer cell line, comparable to the positive control adriamycin. mdpi.comnih.govresearchgate.net The inhibition rates of compound 3c against MDA-MB-468 and SKRB-3 cells at a concentration of 20 μM were 55.5 ± 3.8% and 66.1 ± 2.2%, respectively, while adriamycin showed rates of 63.4 ± 0.4% and 68.1 ± 1.3%. mdpi.com

Data on the antiproliferative activities of some acenaphthene derivatives is presented in the table below:

CompoundCell LineConcentration (μM)Inhibition Rate (%)Positive Control
3cMDA-MB-4682055.5 ± 3.8Adriamycin
3cSKRB-32066.1 ± 2.2Adriamycin
AdriamycinMDA-MB-4682063.4 ± 0.4-
AdriamycinSKRB-32068.1 ± 1.3-

Spiro this compound derivatives have also been evaluated for their anticancer activity. researchgate.net Compounds synthesized from acenaphthenequinone and various diones and amino acids have shown potent activity against breast cancer MCF-7 cell lines. researchgate.net Some compounds exhibited IC50 values ranging from 83.08 to 114.23 µg/ml against MCF-7 cells and were non-toxic towards normal fibroblast L929 cells. researchgate.net

Novel 1,8-naphthalimide-1,2,3-triazole derivatives synthesized from this compound have also shown antitumor potential. nih.gov Compound 5e, a derivative from this series, demonstrated good activity against H1975 lung cancer cells with an IC50 of 16.56 μM. nih.gov

Antimicrobial Activity

This compound derivatives, particularly bis(imino)acenaphthene (BIAN) imidazolium (B1220033) salts and spiropyrrolidines tethered with this compound-1,2-dione moieties, have been investigated for their antimicrobial properties. mdpi.comresearchgate.net

A series of novel spiropyrrolidines bearing this compound-1,2-dione moieties were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic organisms. mdpi.com Some of these compounds displayed moderate to excellent activity against tested microbial strains compared to standard drugs like Amoxicillin and Ampicillin. mdpi.com For instance, certain dispiropyrrolidine derivatives showed activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Salmonella enterica, Pseudomonas aeruginosa). mdpi.com Some derivatives were more active than Amoxicillin and Ampicillin against screened Gram-negative bacteria, with MIC values ranging from 64 to 125 µg/mL. mdpi.com

Bis(imino)acenaphthene (BIAN) imidazolium salts have also shown antimicrobial properties. researchgate.net Studies have reported the synthesis and antimicrobial activities of these salts against pathogens such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. researchgate.net N-(2,6-diisopropylphenyl)- and N-(mesityl)- substituted BIAN imidazolium salts demonstrated particularly high antimicrobial efficacies with Minimum Inhibitory Concentration (MIC) values below 0.6 μg/mL against these pathogens. researchgate.net

Drug Discovery and Development

This compound and its derivatives play a role in drug discovery and development efforts. ontosight.aiontosight.aiatamanchemicals.comtaylorandfrancis.comiric.cafrontiersin.org The unique chemical structures and diverse biological activities of these compounds make them interesting candidates for identifying potential drug leads. ontosight.aiontosight.aiatamanchemicals.com

This compound is listed as an intermediate chemical for the manufacture of pharmaceuticals. atamanchemicals.comtaylorandfrancis.com Research in medicinal chemistry explores the therapeutic potential of this compound derivatives. benchchem.com The synthesis of novel acenaphthene derivatives with potential antitumor activity exemplifies their contribution to drug discovery research. mdpi.comnih.govresearchgate.net

The process of drug discovery and development involves several stages, including the identification of new chemical entities (NCEs) with desirable biological activity. frontiersin.orgnih.gov this compound derivatives can serve as starting points for the synthesis of such NCEs. ontosight.aiontosight.aiatamanchemicals.com Investigating the structure-activity relationships (SAR) of these derivatives is crucial for optimizing their biological activity and identifying promising drug candidates. ontosight.aiontosight.aiiric.ca

Computational methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are often employed in the drug discovery process involving this compound derivatives to evaluate their binding affinity to biological targets and predict their pharmacokinetic properties. researchgate.netresearchgate.netmdpi.com

The development of new antibacterial agents is an area where this compound derivatives are being explored, particularly in the context of addressing antimicrobial resistance. mdpi.comhelmholtz-hips.de The identification of compounds with potent activity against various bacterial strains highlights their potential in this field. mdpi.comresearchgate.net

Precursors in Organic Synthesis

This compound (C₁₂H₈) is a polycyclic aromatic hydrocarbon that serves as a valuable precursor and building block in a wide array of organic synthesis applications, contributing to the creation of complex molecules, functional materials, and intermediates for various industries. cymitquimica.com Its unique fused naphthalene (B1677914) structure, incorporating a five-membered ring, provides distinct reactivity that can be exploited in diverse chemical transformations. cymitquimica.com

One significant application of this compound and its derivatives is in the synthesis of other polycyclic compounds, including fluoranthenes and their heterocyclic analogues. beilstein-journals.org Palladium-catalyzed reaction cascades, such as the Suzuki–Miyaura cross-coupling followed by intramolecular C–H arylation, have been demonstrated to efficiently synthesize this compound-fused heteroarenes containing five- and six-membered heterocycles like thiophene, furan (B31954), benzofuran (B130515), pyrazole, pyridine, and pyrimidine. beilstein-journals.org These reactions typically proceed with good to high yields, ranging from 45% to 90%. beilstein-journals.org For instance, the reaction of 1,8-diiodonaphthalene (B175167) with 3-furanylboronic acid or 2-benzofuranylboronic acid in such a cascade yields this compound-fused furan and benzofuran products in 54% and 86% yield, respectively. beilstein-journals.org

This compound also participates in cycloaddition reactions, which are fundamental tools for constructing cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a well-established method for forming six-membered rings. wikipedia.org this compound can act as a dienophile in such reactions. researchgate.netacs.org For example, Diels-Alder reactions between benzo[c]furans and this compound, followed by subsequent transformations, have been used to synthesize benzo[k]fluoranthene (B33198) derivatives. researchgate.net The stereoselectivity of [2+2] photochemical cycloaddition of this compound to form cyclobutane (B1203170) dimers can be controlled by tuning conditions such as solubility and mechanical activation. rsc.orgnih.gov Photomechanochemical conditions favor the syn cyclobutane product, while solid-state reactions without mechanical activation yield the anti isomer. rsc.orgnih.gov Performing the reaction in water, where this compound is insoluble, has also been shown to provide the anti product with high selectivity (up to 91:9 anti:syn ratio), offering a scalable and environmentally benign approach. nih.gov

Derivatives of this compound, such as this compound-1-carbaldehyde, are valuable intermediates in the synthesis of complex organic molecules, including π-electron functional materials and organic semiconductors. benchchem.com this compound-1-carbaldehyde can undergo various transformations, including oxidation to this compound-1-carboxylic acid and reduction to this compound-1-methanol. benchchem.com It also participates in multicomponent reactions to form complex products. benchchem.com Recent research highlights its utility in gold-catalyzed reactions, such as cycloisomerization and nucleophilic addition, which facilitate the formation of carbocyclic ketones from naphthalene substrates. benchchem.com

Acenaphthenequinone, a derivative of this compound, is another important precursor, particularly in the synthesis of heterocyclic compounds and dyes. mdpi.comresearchgate.net Its reactions with various nucleophiles, including nitrogen nucleophiles, lead to the formation of heterocyclic structures or their precursors. mdpi.com For instance, condensation of acenaphthenequinone with 3-hydroxythionaphthenes or indoxyl derivatives yields vat-dyeing materials like this compound indigo. mdpi.com Clemmensen reduction of acenaphthenequinone yields acenaphthene. researchgate.net

This compound is also a monomer used in polymerization reactions to produce polythis compound. oclc.orgresearchgate.net This polymer has potential applications in materials science, including as a component in antireflection films. justia.comgoogle.com The stereoregularity of polythis compound can be influenced by the polymerization conditions and initiators used, such as boron trifluoride and n-butyllithium, leading to syndiotactic or isotactic conformations. oclc.org Oxidative chemical vapor deposition using benzoyl peroxide has also been explored as a method for polymerizing this compound to form polythis compound films. researchgate.net

Furthermore, this compound derivatives are being investigated as precursors in medicinal chemistry research due to their potential biological activities. researchgate.netontosight.ai Halogenated derivatives, such as 5-bromo-1,2-dihydro-6-iodo-acenaphthylene, can serve as precursors for synthesizing more complex molecules with potential biological activity. ontosight.ai

Here is a summary of some reactions where this compound or its derivatives act as precursors:

PrecursorReaction Type(s)Products / Applications
This compoundCycloaddition ([2+2], Diels-Alder)Cyclobutane dimers, Fluoranthenes
This compoundPolymerizationPolythis compound (for materials, films)
This compound-1-carbaldehydeOxidation, Reduction, Multicomponent, Gold-catalyzedCarboxylic acids, Alcohols, Complex organic molecules, Functional materials
AcenaphthenequinoneReaction with nucleophiles, ReductionHeterocyclic compounds, Dyes, Acenaphthene
Halogenated this compound DerivativesSynthesis of complex moleculesPotential pharmaceuticals

This table provides a concise overview of the role of this compound and its derivatives as precursors in various synthetic routes, highlighting the diversity of products and applications that can be accessed through their chemical transformations.

Spectroscopic and Analytical Studies of Acenaphthylene

Vibrational Spectroscopy

Vibrational spectroscopy, including techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique fingerprint that can be used for identification and structural analysis. Studies on acenaphthylene (B141429) have utilized vibrational spectroscopy to understand its molecular dynamics and symmetry. capes.gov.brcdnsciencepub.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a common technique used to obtain the infrared spectrum of this compound. This method measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational transitions of its chemical bonds. FT-IR spectra of this compound have been studied in various phases, including solid argon matrices at low temperatures and in the gas phase. furman.eduacs.orgmpg.deacs.orgscispace.comru.nl Comparisons between experimental FT-IR spectra and calculated vibrational spectra (using computational methods like DFT) are often performed to aid in the assignment of observed spectral bands to specific molecular vibrations. furman.eduacs.orgmpg.descispace.comru.nl Studies have shown significant differences in the calculated IR intensity distributions between neutral and cationic this compound, and experimental observations have been consistent with these predictions. furman.eduacs.orgmpg.deacs.orgscispace.comru.nl

FT-IR spectra of this compound, along with other acenes, have been presented in research, illustrating characteristic absorption bands. researchgate.net Analysis of polarized infrared and Raman spectra of this compound single crystals has also been conducted, suggesting a disordered arrangement of molecules in the solid state at room temperature. capes.gov.brcdnsciencepub.com Fundamental vibrations of A₁ symmetry have been identified in Raman solution spectra based on their low depolarization ratio. cdnsciencepub.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the visible and ultraviolet (UV) regions, provides information about the electronic transitions within a molecule. This technique is useful for studying the electronic structure and can be used for quantitative analysis based on the Beer-Lambert Law.

Visible/UV Absorption Spectroscopy

Visible/UV absorption spectroscopy of this compound involves measuring the absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy levels within the molecule. Studies have investigated the UV/Vis absorption spectra of this compound in different environments, including solid argon matrices at low temperatures. furman.eduacs.orgmpg.deacs.orgscispace.comru.nl Theoretical calculations, such as those using time-dependent density functional theory (TDDFT), have been employed to predict the electronic excited states of this compound and its cation, and these theoretical results have been compared to observed optical band energies. furman.eduacs.orgmpg.deacs.orgru.nl

This compound exhibits characteristic absorption maxima in the UV region. Maxima have been reported in cyclohexane (B81311) at wavelengths including 267 nm, 311 nm, 323 nm, 335 nm, and 340 nm, with corresponding log epsilon values. nih.gov Changes in the UV-Vis spectra of this compound at different temperatures have also been investigated in various solutions. researchgate.net

A summary of reported UV absorption maxima for this compound is presented in the table below:

SolventWavelength (nm)log ε
Cyclohexane2673.48
Cyclohexane3113.88
Cyclohexane3233.98
Cyclohexane3353.66
Cyclohexane3403.67

Note: This table is presented in markdown format and is not interactive.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Various MS techniques are applied to the analysis of this compound for its identification and quantification, particularly in complex mixtures. fishersci.canist.govresearchgate.netresearchgate.netmassbank.eunih.gov

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR mass spectrometry is a high-resolution mass spectrometry technique that offers high mass accuracy and resolving power. nih.gov It is particularly useful for the analysis of complex mixtures and for obtaining detailed structural information through the study of fragmentation pathways. FT-ICR MS has been used to study the photofragmentation pathways of related compounds like the acenaphthene (B1664957) cation, which can be a hydrogenated product of the this compound cation. furman.eduacs.orgmpg.deacs.orgru.nlmpg.deresearchgate.net The technique involves trapping ions in a magnetic field and measuring their cyclotron frequency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC separates components of a mixture based on their boiling points and interactions with the stationary phase, and the eluted compounds are then introduced into the mass spectrometer for detection and identification. GC-MS is a standard method for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound, in various environmental matrices such as water and air. nih.govnih.govepa.gov

In GC-MS analysis of PAHs, this compound is typically identified by its characteristic retention time on the GC column and its mass spectrum. The mass spectrum of this compound shows a prominent molecular ion peak at m/z 152, corresponding to its molecular weight. nist.govresearchgate.netresearchgate.netmassbank.eu Other fragment ions may also be observed, contributing to the compound's unique spectral fingerprint. GC-MS methods for PAH analysis often involve sample extraction and cleanup steps prior to injection into the GC-MS system. epa.gov Isotopically labeled internal standards, such as acenaphthene-d10 (B84017), are frequently used for the quantification of PAHs, although acenaphthene-d10 is an internal standard for acenaphthene, a related compound. nih.govcaymanchem.com

A typical mass spectrum of this compound obtained by electron ionization (EI) shows a base peak at m/z 152. nih.govmassbank.eu Other significant ions are also present. nih.govmassbank.eu

A simplified representation of key ions in the electron ionization mass spectrum of this compound is provided below:

m/zRelative Intensity
152999
151784
150257
75226
76209

Note: This table is presented in markdown format and is not interactive. Intensities are relative. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique used for the separation and identification of compounds. This compound, as a polycyclic aromatic hydrocarbon, can be analyzed using LC-MS. Studies have utilized LC-MS to identify this compound and its transformation products in various contexts, such as the oxidation of PAHs by enzymes acs.orgnih.govscispace.com. For instance, LC-MS analysis was employed to determine the oxidation products of this compound when incubated with human cytochrome P450 enzymes acs.orgnih.govscispace.com. The major product identified from this compound oxidation by P450 2A6 was 1,2-epoxyacenaphthene acs.orgnih.govscispace.com. LC-MS has also been used in the analysis of PAHs in environmental samples and food, such as grilled meat, where this compound is among the compounds that can be detected sigmaaldrich.comsciex.com. A method for the determination of 16 PAHs, including this compound, in vegetable oils utilized solid-phase extraction prior to high-performance liquid chromatography with diode array and fluorescence detection, noting that this compound could be detected using a diode array detector at 228 nm acs.org. This compound has a molecular weight of 152.19 g/mol nih.gov.

Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS), including techniques like Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI), is valuable for analyzing semi-volatile and non-polar compounds like PAHs acs.orgnih.gov. API-MS has been used to investigate the gas-phase reactions of this compound nih.gov. In situ atmospheric pressure ionization tandem mass spectrometry (API-MS) was used to study the products of the gas-phase reactions of this compound with hydroxyl radicals and ozone nih.gov. The major product observed from the API-MS analysis of the O₃ reaction with this compound was a secondary ozonide nih.gov. Studies have also explored the use of desorption atmospheric pressure chemical ionization (DAPCI) coupled to portable mass spectrometers for the direct detection of PAHs, including acenaphthene (a related compound), from ambient surfaces in the open air researchgate.net. While this compound itself was not explicitly listed as detected by DAPCI in this specific abstract, the technique is presented as applicable to a wide range of environmental organic molecules researchgate.net. Research on API-MS has also focused on the positive-ion mass spectra from atmospheric pressure chemical ionization of gases and solvents used in liquid chromatography, which is relevant to the ionization mechanisms for compounds like this compound nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and electronic properties of molecules. Both ¹H and ¹³C NMR spectroscopy have been applied to study this compound. PubChem provides ¹H and ¹³C NMR spectra data for this compound nih.gov. For ¹H NMR, shifts in CDCl₃ solvent at 400 MHz are reported nih.gov. For ¹³C NMR, shifts in CDCl₃ solvent at 25.16 MHz are available nih.gov.

NMR spectroscopy has also been used to study the this compound dianion, examining the effects of cation, solvent, and temperature on the ¹H and ¹³C NMR chemical shifts psu.edursc.org. Comparisons are made with the neutral this compound to describe the charge distribution in the dianion psu.edursc.org. These studies suggest that in the contact ion pair structure, cations occupy non-equivalent positions relative to the dianion psu.edursc.org.

Furthermore, ¹³C NMR spectroscopy, in conjunction with ¹³C labeling, has been employed to study the biodegradation of acenaphthene (a related compound) and identify transformation products nih.govresearchgate.netnih.gov. This demonstrates the utility of NMR in following chemical changes in acenaphthene-related structures.

Here is a table summarizing the NMR data available from PubChem:

Type of NMRSolventFrequency (MHz)Shifts (ppm)
¹HCDCl₃4007.79, 7.55, 7.07, 7.69, 7.51, 7.81, 7.54, 7.53, 7.69, 7.67, 7.67, 7.81, 7.79 nih.gov
¹³CCDCl₃25.16128.07, 129.29, 124.08, 127.13, 139.62, 128.25, 127.59 nih.gov

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of compounds. The electrochemical behavior of this compound and its derivatives has been investigated universiteitleiden.nlnih.govacs.org. Studies have measured the reduction potential of this compound in various anhydrous solvents, including THF, DMSO, DMF, and acetonitrile, using cyclic voltammetry universiteitleiden.nl. The difference between the reduction and oxidation potential (ΔE) was found to be more than 60 mV in all cases, and this difference was notably large in THF and DMSO universiteitleiden.nl. The reduction potential was also observed to be dependent on the solvent used universiteitleiden.nl.

This compound-based chromophores have been electrochemically characterized, particularly in the context of dye-sensitized solar cells (DSSCs) nih.govacs.org. Cyclic voltammetry was used to study the electrochemical properties of synthesized this compound dyes nih.govacs.org. From the onset of reduction peaks, LUMO energies were calculated nih.govacs.org. The highest occupied molecular orbital (HOMO) energy levels were determined from the LUMO energies and the energy from the optical transition nih.govacs.org. These studies indicate that the HOMO energy levels of the studied this compound dyes are lower than the redox potential of the I⁻/I₃⁻ redox couple, which is a necessary condition for efficient regeneration of the oxidized dye in DSSCs nih.govacs.org. The lowest unoccupied molecular orbital (LUMO) energy levels were found to be higher than the conduction band of TiO₂, suggesting that electron injection from the excited molecule to the TiO₂ conduction band is energetically favorable acs.org.

Advanced Characterization Techniques

X-ray Crystallography

X-ray crystallography is a powerful method used to determine the precise arrangement of atoms within a crystal lattice. Studies on acenaphthylene (B141429) using X-ray diffraction have revealed complexities in its crystal structure, particularly related to molecular disorder and phase transitions.

Early preliminary X-ray studies on this compound suggested an orthorhombic crystal system with four molecules per unit cell, belonging to the space group Pc2ca. These studies indicated a potentially disordered arrangement of molecules in the solid state at room temperature. cdnsciencepub.com

Further investigations using neutron diffraction at a lower temperature (80 K), well below its known phase transition at 130 K, also found the structure to be disordered. rsc.orgrsc.org At 80 K, this compound crystallizes in the monoclinic space group P2₁nm. rsc.orgrsc.org The unit cell parameters were determined as a = 7.584(6) Å, b = 7.589(7) Å, and c = 27.851(21) Å. rsc.orgrsc.org

The crystal structure at 80 K contains three symmetry-unrelated molecular sites (A, B, and C). rsc.orgrsc.org Site B was found to be fully ordered, while sites A and C exhibited disorder. rsc.orgrsc.org Site A showed six different molecular orientations, approximately related by rotations in the molecular plane, with the major fragment having an occupancy of 0.554(12). rsc.orgrsc.org Site C presented two different orientations, with the major fragment having an occupancy of 0.708(9). rsc.orgrsc.org Room temperature studies indicated characteristics of significant disorder, including strong diffuse scattering and a rapid decrease in reflection intensity with increasing angle. rsc.org

While studies on this compound itself highlight disorder, X-ray analysis of its derivatives, such as the cis-dimer of this compound (C₂₄H₁₆), has provided detailed structural parameters. The cis-dimer crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 11.966(5) Å, b = 13.930(5) Å, c = 10.003(3) Å, and β = 107.7(1)°. iucr.org The structure analysis of the cis-dimer revealed bond lengths in the naphthalene (B1677914) rings similar to those in naphthalene or acenaphthene (B1664957), while the cyclobutane (B1203170) single bonds were found to be longer than typical single bonds, at 1.56 Å. iucr.org

Similarly, the crystal structure of 6b,8a-dihydrocyclobut[a]this compound (B13736669) (C₁₄H₁₀) was determined by X-ray diffraction, showing an orthorhombic crystal system with space group Pnma. iucr.org Unit cell parameters for this derivative were reported as a = 7.960(6) Å, b = 13.825(6) Å, and c = 8.349(6) Å. iucr.org

These crystallographic studies, particularly the neutron diffraction work on this compound at low temperature, are crucial for understanding the molecular packing and the nature of disorder in the solid state.

Hirshfeld Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on electron density distribution. While direct Hirshfeld analysis data specifically for this compound was not prominently found in the search results, studies on related compounds like acenaphthene and this compound derivatives demonstrate the utility of this technique in understanding the crystal packing of systems containing the acenaphthene core.

Hirshfeld surface analysis involves calculating a surface around a molecule in a crystal where the electron density from that molecule and the surrounding crystal environment are equal. mdpi.com Properties such as dnorm, di (distance to the surface from the inside), and de (distance to the surface from the outside) are mapped onto the surface to visualize intermolecular contacts. mdpi.com Two-dimensional fingerprint plots, which plot di versus de, provide a quantitative breakdown of the different types of intermolecular contacts and their relative contributions to the total Hirshfeld surface area. mdpi.com

Studies on acenaphthene (the saturated analog of this compound) using Hirshfeld surface analysis have identified key intermolecular interactions contributing to its crystal packing. researchgate.netshd-pub.org.rsshd.org.rs These include C-H...π, C...C, and H...H interactions. researchgate.netshd.org.rs For acenaphthene, H...H contacts were found to be the most significant contributors to the total Hirshfeld surface area. researchgate.netshd.org.rs

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis of Acenaphthene

Contact TypePercentage Contribution researchgate.netshd.org.rs
H...H42.1%
C...HNot explicitly quantified but discussed as significant researchgate.netshd.org.rs
C...CNot explicitly quantified but discussed researchgate.netshd.org.rs

Hirshfeld analysis has also been applied to bis(arylimino)acenaphthene (Aryl-BIAN) complexes, which contain the acenaphthene core. mdpi.comnortheastern.eduresearchgate.net In these complexes, Hirshfeld surface analysis was used to quantify the individual contributions of intermolecular interactions to crystal packing, including C-H...Cl, C-H...π, and π...π interactions. mdpi.com For several Aryl-BIAN complexes, H...H interactions were found to be the most significant contributors to the total Hirshfeld surface area, with percentages ranging from 45.1% to 65.9%. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis of Representative Aryl-BIAN Complexes

ComplexH...H Contribution (%) mdpi.comOther Significant Interactions mdpi.com
Complex 265.9%C-H...Cl, C-H...π, π...π
Complex 360.4%C-H...Cl, C-H...π, π...π
Complex 445.1%C-H...Cl, C-H...π, π...π

Note: Specific structures of Complexes 2, 3, and 4 refer to [(Dipp-BIAN)BiCl₃]₂, [(o-iPr-BIAN)BiCl₃]₂, and [(p-iPr-BIAN)BiCl₃]₂, respectively, as described in the source. mdpi.com

While these studies focus on related compounds, they illustrate the types of intermolecular interactions and their relative importance in crystal packing within systems containing the acenaphthene framework. Applying Hirshfeld analysis to this compound itself would similarly provide quantitative data on the contributions of various intermolecular contacts, such as H...H, C...H, and potential π...π stacking interactions between the aromatic systems, offering a deeper understanding of its solid-state behavior beyond the average structure determined by diffraction.

Emerging Research Areas and Future Directions

Acenaphthylene (B141429) in Astrochemical Environments

Polycyclic aromatic hydrocarbons are believed to be widely distributed throughout the interstellar medium (ISM) in both gas and solid phases. The presence of PAHs is often linked to the observation of unidentified infrared (UIR) emission bands. aanda.orgaanda.org this compound, as a PAH, is being investigated for its potential involvement in these extraterrestrial environments.

Detection of Cyano Derivatives in Interstellar Medium

Recent astrochemical research has led to the discovery of cyano-substituted derivatives of this compound in the cold pre-stellar core Taurus Molecular Cloud 1 (TMC-1). rsc.orgresearchgate.netaanda.orgarxiv.org Specifically, two cyano derivatives, 1-cyanothis compound (B14659922) (1-C₁₂H₇CN) and 5-cyanothis compound (5-C₁₂H₇CN), have been identified through the QUIJOTE line survey. aanda.orgarxiv.orgastrochem-tools.org

The identification of these molecules was based on the detection and assignment of numerous rotational transitions. For the 1-isomer, 173 rotational transitions were detected, corresponding to 107 independent frequencies. aanda.orgarxiv.org The 5-isomer's identification relied on 56 individual lines, corresponding to 117 rotational transitions. aanda.orgarxiv.org Quantum chemical calculations and subsequent laboratory synthesis and observation of rotational transitions supported these identifications. aanda.orgarxiv.org

Interestingly, the derived column densities suggest that cyanoacenaphthylenes may be more abundant than cyanonaphthalenes in TMC-1. researchgate.netaanda.orgarxiv.orgastrochem-tools.org The column densities for 1- and 5-cyanothis compound were measured to be (9.5 ± 0.9) × 10¹¹ cm⁻², while those for 1- and 2-cyanonaphthalene were (5.5 ± 0.5) × 10¹¹ cm⁻². researchgate.netaanda.orgarxiv.orgastrochem-tools.org This finding supports a scenario where PAHs in cold dark clouds grow based on fused five- and six-membered carbon rings. researchgate.netaanda.orgarxiv.org

Contribution to Unidentified Interstellar Infrared Bands

The possible contribution of the this compound cation to the "unidentified interstellar infrared (UIR)" bands has been briefly discussed in research. acs.orgmpg.de Studies have investigated the spectroscopic and photochemical properties of the this compound radical cation. acs.org These investigations involve generating this compound cations and studying them using techniques like Fourier transform infrared (FT-IR) and visible/UV absorption spectroscopy. acs.org Gas-phase IR spectra of cationic this compound have also been obtained. acs.org Comparisons of observed spectra with calculated vibrational spectra of neutral and cationic this compound aid in spectral band assignments. acs.org Large differences in calculated IR intensity distributions between neutral and cationic this compound are predicted, and observed spectra are consistent with these predictions. acs.org

Sustainable Synthesis and Green Chemistry Approaches

The development of sustainable and green chemistry approaches for the synthesis of chemical compounds and materials is a significant trend in contemporary organic synthesis. nih.govfrontiersin.org Green chemistry principles aim to minimize waste, reduce reliance on toxic reagents, conserve energy, and lessen the environmental and health impacts of chemical processes. nih.govmlsu.ac.intmv.ac.inkahedu.edu.in

While general principles of green chemistry are well-established, including waste prevention, atom economy maximization, use of less hazardous chemicals and solvents, and designing for degradation, specific detailed research on the sustainable synthesis of this compound itself using these principles is an area of ongoing development. nih.govmlsu.ac.intmv.ac.inkahedu.edu.in Research in sustainable synthesis often explores alternative reaction media like water or ionic liquids, recyclable catalyst systems, and energy-efficient methods such as microwave-assisted reactions. nih.govfrontiersin.orgtmv.ac.inkahedu.edu.in Applying these principles to the synthesis of this compound and its derivatives represents a future direction in reducing the environmental footprint of their production.

Computational Design of Novel this compound-based Materials

Computational methods are increasingly employed in the design and discovery of novel materials, particularly in areas like organic electronics. aip.orgrsc.orgresearchgate.net this compound has been recognized as an important building block for π-electron functional materials, including organic semiconductors. rsc.org

Computational approaches, such as density functional theory (DFT) and molecular dynamics simulations, are used to investigate molecular properties, interactions, and predict material performance. aip.orgrsc.orgresearchgate.net These methods can help assess candidate molecules virtually and identify promising leads for experimental characterization, potentially accelerating the discovery process compared to purely experimental synthesis and testing. rsc.orgresearchgate.net

Research is exploring the potential of this compound-based chromophores for applications such as dye-sensitized solar cells (DSSCs). acs.org Computational studies, alongside synthesis and spectroscopic characterization, are used to understand the properties of these this compound derivatives and their potential in materials science. acs.org The computational design of this compound-based structures with tailored electronic and optical properties for various optoelectronic devices is a key area of future research. rsc.org

Detailed Mechanistic Studies of Environmental Degradation

Understanding the environmental fate and degradation pathways of PAHs like this compound is crucial due to their ubiquitous presence and potential toxicity. scirp.orgscirp.orgresearchgate.netnih.gov Detailed mechanistic studies aim to elucidate how this compound breaks down in various environmental compartments.

Theoretical investigations using computational methods, such as density functional theory, have been employed to study the mechanisms of gas-phase degradation reactions of this compound, particularly those initiated by hydroxyl (OH) radicals. scirp.orgscirp.org These studies predict possible reaction pathways, including hydrogen abstraction and hydroxyl addition-elimination. scirp.orgscirp.org They also discuss the formation mechanisms of various products, such as epoxides, naphthalene-1,8-dicarbaldehyde, dialdehydes, 1-acenaphthenone (B129850), and nitrothis compound. scirp.orgscirp.org Theoretical analysis can reveal favorable reaction pathways and the stability of intermediate and final products under different conditions, such as reactions with O₂ or NOₓ. scirp.orgscirp.org

Q & A

Q. What experimental methods are used to determine thermodynamic properties of acenaphthylene, such as heat of combustion and enthalpy of fusion?

Calorimetric techniques, including bomb calorimetry, are employed to measure heat of combustion. For enthalpy of fusion, differential scanning calorimetry (DSC) or adiabatic calorimetry is used. Boyd et al. (1965) applied bomb calorimetry to determine the heat of combustion of this compound, reporting values of 3554–3559 kJ/mol . Sadowska et al. (1969) used adiabatic calorimetry to measure its specific heat and enthalpy of fusion, providing critical data for phase transitions .

Q. How is this compound synthesized in laboratory settings, and what purification methods are recommended?

this compound is typically synthesized via catalytic dehydrogenation of acenaphthene using palladium or platinum catalysts. Purification involves recrystallization from methanol or toluene, followed by vacuum sublimation to achieve >98% purity. notes that isotopically labeled derivatives (e.g., 13C6-acenaphthylene) are prepared using deuterated solvents and verified via GC-MS .

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are standard methods. For trace analysis in Superfund sites (e.g., 35th Avenue site), GC-MS with electron capture detection (ECD) achieves detection limits of 0.1 µg/mL, as validated in EPA Method 8270 . Deuterated internal standards (e.g., d8-acenaphthylene) improve quantification accuracy .

Q. What are the key challenges in quantifying this compound’s solubility and partitioning behavior in environmental matrices?

this compound’s low water solubility (0.0009 kPa vapor pressure at 25°C) and high log Kow (4.07) necessitate the use of cosolvents (e.g., methanol) for dissolution. Solid-phase extraction (SPE) paired with GC-MS is recommended for partitioning studies in soil-water systems .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between experimental and theoretical molecular constants for this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict bond lengths and vibrational frequencies. Diogo et al. (2002) compared DFT results with rotational spectroscopy data, identifying discrepancies in π-electron delocalization energies that inform corrections to theoretical models .

Q. What mechanistic insights explain this compound’s reactivity in hydrogenation and cycloaddition reactions?

Kinetic studies using stopped-flow spectroscopy reveal that this compound undergoes Diels-Alder reactions with dienophiles like tetracyanoethylene (TCNE) at rates 10× faster than naphthalene due to strain relief in its fused bicyclic structure. Diogo et al. (2002) correlated reaction energetics with aromaticity loss, quantified via enthalpic measurements .

Q. How can researchers address data gaps in this compound’s toxicological profile, given limited carcinogenicity studies?

The U.S. EPA (2008) recommends extrapolating data from structurally similar PAHs (e.g., fluoranthene) and employing quantitative structure-activity relationship (QSAR) models. Subchronic rodent studies (e.g., 90-day gavage in mice) suggest hepatotoxicity thresholds at 100 mg/kg/day, though carcinogenic potential remains unclassified .

Q. What strategies optimize the use of this compound as a tracer in combustion chemistry studies?

Photoionization mass spectrometry (PIMS) coupled with flame sampling identifies this compound as a key intermediate in soot formation. Fingerprint analysis via i2PEPICO (imaging photoelectron photoion coincidence spectroscopy) enhances selectivity in complex mixtures .

Methodological Considerations

  • Data Validation : Cross-reference thermodynamic data from NIST Standard Reference Data with peer-reviewed studies to resolve contradictions (e.g., combustion enthalpies).
  • Ethical Compliance : Adhere to EPA guidelines for animal toxicity studies, including dose justification and humane endpoints .
  • Instrument Calibration : Use certified reference materials (CRMs) like d8-acenaphthylene for GC-MS calibration to ensure reproducibility .

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Acenaphthylene

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